Arginyl-Serine -

Arginyl-Serine

Catalog Number: EVT-1639102
CAS Number:
Molecular Formula: C9H19N5O4
Molecular Weight: 261.28 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
Arg-Ser is a dipeptide formed from L-arginine and L-serine residues. It has a role as a metabolite.
Source

Arginyl-serine can be synthesized through various methods, including solid-phase peptide synthesis and solution-phase synthesis. It can also be found naturally in certain proteins and peptides that contain both arginine and serine residues.

Classification

Arginyl-serine is classified as a non-essential amino acid dipeptide. It belongs to the category of bioactive peptides, which are known for their physiological effects beyond basic nutrition.

Synthesis Analysis

Methods

The synthesis of arginyl-serine can be achieved using several techniques:

  1. Solid-Phase Peptide Synthesis: This method involves attaching the first amino acid (arginine) to a solid support, followed by sequential addition of the second amino acid (serine). The process typically uses protecting groups to prevent unwanted reactions during synthesis .
  2. Solution-Phase Synthesis: In this approach, the amino acids are combined in solution. The coupling reaction is facilitated by activating agents such as 1-hydroxybenzotriazole or N,N'-dicyclohexylcarbodiimide, which help form peptide bonds between the amino acids .
  3. Positional Scanning Combinatorial Libraries: This technique allows for rapid characterization of substrate specificity for enzymes that interact with peptides like arginyl-serine. By creating libraries of peptides with varying sequences, researchers can identify which configurations are most favorable for enzymatic reactions .

Technical Details

The quality of synthesized arginyl-serine can be improved by minimizing exposure of unprotected side chains to bases during coupling steps. This method enhances the yield and purity of the final product .

Molecular Structure Analysis

Structure

The molecular structure of arginyl-serine consists of a central carbon atom bonded to an amino group (NH2), a carboxylic acid group (COOH), and side chains from both arginine and serine:

  • Arginine Side Chain: Contains a guanidinium group, contributing to its basicity.
  • Serine Side Chain: Features a hydroxymethyl group (-CH2OH), which allows for potential hydrogen bonding.

Data

  • Molecular Formula: C6H14N4O3
  • Molecular Weight: Approximately 174.20 g/mol
Chemical Reactions Analysis

Reactions

Arginyl-serine participates in various biochemical reactions:

  1. Peptide Bond Formation: It can react with other amino acids to form longer peptides or proteins.
  2. Hydrolysis: Under certain conditions, arginyl-serine can be hydrolyzed back into its constituent amino acids.
  3. Enzymatic Reactions: It acts as a substrate for various enzymes, particularly those involved in protein metabolism.

Technical Details

The stability of arginyl-serine under physiological conditions is influenced by pH and temperature, which can affect its reactivity in biological systems.

Mechanism of Action

Process

The mechanism by which arginyl-serine exerts its biological effects often involves:

  1. Cell Signaling: Arginine residues are known to be involved in signaling pathways through nitric oxide production, while serine can participate in phosphorylation events.
  2. Protein Interactions: The dipeptide may influence protein folding and stability due to its unique structural properties.

Data

Research indicates that the presence of arginyl-serine in proteins can enhance their functional activity through these mechanisms.

Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Typically exists as a white crystalline powder.
  • Solubility: Soluble in water due to its polar nature.

Chemical Properties

  • Stability: Generally stable under neutral pH but may degrade under extreme acidic or basic conditions.
  • Reactivity: The guanidinium group in arginine makes it reactive towards electrophiles.

Relevant Data or Analyses

Studies have shown that modifications to either amino acid in the dipeptide can significantly alter its biochemical properties and interactions with enzymes .

Applications

Scientific Uses

Arginyl-serine has several applications in scientific research:

  1. Biochemical Studies: Used as a model compound to study enzyme-substrate interactions.
  2. Therapeutic Research: Potential applications in drug design due to its role in cellular signaling pathways.
  3. Nutritional Studies: Investigated for its effects on protein metabolism and health benefits.
Molecular Mechanisms of Serine-Arginine Motif Functionality

Intrinsic Disorder Dynamics in RS Domain Conformational Flexibility

The arginine-serine (RS) domains of SR proteins exemplify intrinsically disordered regions (IDRs) that defy classical protein folding paradigms. Comprising 50-300 amino acid repeats of Arg-Ser dipeptides, these domains lack stable tertiary structures and instead exist as dynamic conformational ensembles. Bioinformatics analyses reveal that RS domains contain >85% disorder-promoting residues (Ala, Arg, Ser, Gln, Glu, Gly, Lys, Pro), while being significantly depleted in order-promoting residues (Asn, Cys, Ile, Leu, Phe, Trp, Tyr, Val) compared to the human proteome average (Table 1) [2] [6]. This compositional bias underpins their structural plasticity, as confirmed by circular dichroism spectroscopy showing spectra characteristic of random coils without detectable α-helical or β-sheet content. The profound structural disorder persists even upon phosphorylation, though post-translational modifications introduce transient local secondary structures [2] [3].

Table 1: Amino Acid Composition Profiling of RS Domains vs. Ordered Protein Regions

Residue TypeDisorder-Promoting Residues (%)Order-Promoting Residues (%)
RS Domains (Avg.)87.97.2
Full SR Proteins68.720.4
Human Proteome51.032.9
Ordered Globular Domains<40>40

Source: Adapted from disorder analysis of human SR proteins [6]

The functional implications of RS domain disorder are profound:

  • Spliceosome Adaptability: Conformational flexibility enables rapid, reversible interactions with diverse splicing components (e.g., U1-70K snRNP, U2AF35). NMR studies demonstrate that RS domains sample multiple transient conformations, allowing "molecular adaptability" during spliceosome assembly and remodeling [1] [9].
  • Phase Separation Drivers: Electrostatic properties of disordered RS domains promote liquid-liquid phase separation (LLPS) into membrane-less nuclear speckles. This compartmentalization concentrates splicing factors, enhancing reaction kinetics while maintaining dynamic exchange with the nucleoplasm [2] [9].
  • Signaling Integration Hubs: Structural plasticity allows integration of multiple post-translational modifications (phosphorylation, methylation) that combinatorially fine-tune interactions. Molecular dynamics simulations reveal phosphorylation induces extended conformations, increasing accessibility for subsequent binding events [3] [8].

Phosphorylation-Dependent Allosteric Regulation of Protein-Protein Interactions

Phosphorylation of RS domains serves as a master regulatory switch controlling SR protein localization and function through allosteric mechanisms. SR protein kinases (SRPKs) and CDC2-like kinases (CLKs) phosphorylate serines within RS repeats in a regiospecific manner. SRPK1 catalyzes processive phosphorylation of 8-12 N-terminal serines, priming SR proteins for nuclear import via transportin-SR recognition. Subsequently, CLKs hyperphosphorylate C-terminal serines, particularly at Ser-Pro motifs, triggering dissociation from nuclear speckles and mobilization to sites of active splicing [3] [7].

The molecular choreography of phosphorylation involves sophisticated allostery:

  • Kinase-Substrate Dynamics: SRPK1 employs a "feeding mechanism" where the RS domain N-terminus initially docks into a groove distal to the active site (mediated by the MAPK insert). Progressive phosphorylation induces unfolding of RRM2's β-strand, which translocates into the docking groove, feeding successive serines into the catalytic cleft. This processive mechanism achieves sequential C-to-N phosphorylation with a catalytic efficiency (kcat/KM) increase of 15-fold upon initial substrate engagement [3].
  • Allosteric Disruption of PP1 Binding: Protein phosphatase 1 (PP1) binds SRSF1 via a surface on RRM1 involving residues Y39, R65, and E68. Phosphorylation of the adjacent RS domain induces long-range conformational changes that dissociate PP1, protecting phosphoserines from premature dephosphorylation. NMR chemical shift perturbations confirm phosphorylation alters RRM1 dynamics at sites >15Å from modification sites [1].
  • Speckle-to-Nucleoplasm Transition: CLK-mediated hyperphosphorylation neutralizes basic arginine residues, disrupting electrostatic interactions that retain SR proteins in speckles. Live-cell imaging shows phosphomimetic SRSF1 mutants (S→D) exhibit 3.2-fold increased nucleoplasmic diffusion rates compared to wild-type [1] [3].

Table 2: Kinetic and Functional Consequences of RS Domain Phosphorylation

ProcessKinetic ParameterFunctional Outcome
SRPK1 Processivity8-12 phosphates incorporated/minNuclear import via Transportin-SR binding
PP1 DissociationKD increases 40-foldPhosphatase protection in nucleus
CLK HyperphosphorylationTargets 3 Ser-Pro dipeptidesSpeckle dissociation & spliceosome recruitment
Nucleoplasmic DiffusionRate increase: 3.2-foldEnhanced recruitment to active genes

Source: Data compiled from functional studies [1] [3] [7]

Hypoxia illustrates physiological allosteric regulation: HIF-1α upregulates CLK1 expression, increasing global SR protein phosphorylation. This reprograms alternative splicing of CAIX (carbonic anhydrase IX) and Cyr61 (cysteine-rich angiogenic inducer 61) pre-mRNAs, promoting tumor adaptation to low oxygen [7].

Arginine Methylation as a Metabolic Rheostat in Enzyme Activation

Arginine methylation within RS domains operates as a metabolic rheostat, fine-tuning enzymatic activity and signal transduction without inducing binary on/off switching. Protein arginine methyltransferases (PRMTs) catalyze mono- (MMA), asymmetric (ADMA), or symmetric (SDMA) dimethylation of arginines, with PRMT1, PRMT5, and PRMT7 being prominent RS domain modifiers [4] [8]. Unlike phosphorylation, methylation preserves arginine's positive charge while increasing hydrophobicity and steric bulk, enabling nuanced regulation of biomolecular interactions.

Key regulatory paradigms include:

  • Actin Nucleation Control: PRMT2 methylates R54/R56 in the actin nucleator Cobl, enhancing its affinity for phosphatidylinositol 4,5-bisphosphate (PIP2) at the plasma membrane. Methylation increases Cobl's actin assembly activity by 4.5-fold, driving dendritic spine maturation in neurons. PRMT2 knockout mice show 60% reductions in spine density, linking methylation to synaptic plasticity [4].
  • Spliceosomal Modulation: Methylation of SRSF1's RS domain by PRMT5 promotes interaction with the survival of motor neuron (SMN) complex, facilitating snRNP assembly. Inhibition of PRMT5 disrupts minor class intron splicing, demonstrating methylation's role in spliceosome substrate selectivity [8] [9].
  • Metabolic Integration: PRMT activity is coupled to cellular S-adenosylmethionine (SAM) levels, positioning arginine methylation as a sensor of one-carbon metabolism. Under methionine restriction, reduced SAM availability decreases SRSF7 methylation, altering splicing of PKM pre-mRNA to favor the PKM2 isoform that promotes aerobic glycolysis—a metabolic adaptation in nutrient stress [8].

Table 3: PRMT Isoforms Regulating RS Domain Function

PRMTMethylation TypeTarget RS ProteinFunctional Consequence
PRMT1ADMASRSF1, SRSF3Modulates snRNP binding affinity
PRMT2ADMACobl (actin nucleator)Activates PIP2-dependent actin assembly
PRMT5SDMASRSF5, SRSF7Promotes SMN complex interaction
PRMT7SDMASRSF2, SRSF11Regulates DNA damage response splicing

ADMA = asymmetric dimethylarginine; SDMA = symmetric dimethylarginine [4] [8] [9]

Methylation exhibits crosstalk with phosphorylation: PRMT1-mediated methylation of SRSF1 precedes phosphorylation by SRPK1. Methylation enhances SRPK1 binding by 3-fold, establishing a "modification cascade" where arginine methylation licenses subsequent serine phosphorylation, ensuring hierarchical regulation of SR protein activity [8].

Comprehensive List of Compounds Mentioned:

  • Arginyl-Serine
  • Serine/Arginine-rich (SR) proteins
  • SRSF1 (ASF/SF2)
  • SRSF2 (SC35)
  • SRSF3 (SRp20)
  • SRSF4 (SRp75)
  • SRSF5 (SRp40)
  • SRSF6 (SRp55)
  • SRSF7 (9G8)
  • SRSF9 (SRp30c)
  • SRSF11 (SRp54)
  • SRPK1
  • SRPK2
  • CLK1
  • PP1 (Protein Phosphatase 1)
  • PRMT1
  • PRMT2
  • PRMT5
  • PRMT7
  • Cobl
  • Transportin-SR
  • U1-70K
  • U2AF35
  • SMN complex
  • S-adenosylmethionine (SAM)

Properties

Product Name

Arginyl-Serine

IUPAC Name

(2S)-2-[[(2S)-2-amino-5-(diaminomethylideneamino)pentanoyl]amino]-3-hydroxypropanoic acid

Molecular Formula

C9H19N5O4

Molecular Weight

261.28 g/mol

InChI

InChI=1S/C9H19N5O4/c10-5(2-1-3-13-9(11)12)7(16)14-6(4-15)8(17)18/h5-6,15H,1-4,10H2,(H,14,16)(H,17,18)(H4,11,12,13)/t5-,6-/m0/s1

InChI Key

IJYZHIOOBGIINM-WDSKDSINSA-N

SMILES

C(CC(C(=O)NC(CO)C(=O)O)N)CN=C(N)N

Canonical SMILES

C(CC(C(=O)NC(CO)C(=O)O)N)CN=C(N)N

Isomeric SMILES

C(C[C@@H](C(=O)N[C@@H](CO)C(=O)O)N)CN=C(N)N

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